molecular formula C12H11ClN6 B3096111 N'-[3-(4-chlorophenyl)-5-cyanotriazol-4-yl]-N,N-dimethylmethanimidamide CAS No. 127197-86-8

N'-[3-(4-chlorophenyl)-5-cyanotriazol-4-yl]-N,N-dimethylmethanimidamide

Cat. No.: B3096111
CAS No.: 127197-86-8
M. Wt: 274.71 g/mol
InChI Key: XOAYTJVCKHUSNV-OVCLIPMQSA-N
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Description

N'-[3-(4-chlorophenyl)-5-cyanotriazol-4-yl]-N,N-dimethylmethanimidamide is a useful research compound. Its molecular formula is C12H11ClN6 and its molecular weight is 274.71 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Insights

The compound under discussion is closely related to a class of chemicals that include triazoles and their derivatives, which have been extensively studied for their diverse applications in scientific research. For instance, the synthesis and crystal structure of N-(4-chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine provide insights into the molecular interactions and packing of similar compounds, highlighting their potential in material science and molecular engineering (Repich et al., 2017).

Anticancer Activity

Research on 3′-[4-fluoroaryl-(1,2,3-triazol-1-yl)]-3′-deoxythymidine analogs and their phosphoramidates, including compounds with 4-chlorophenyl groups, has demonstrated significant anticancer activity in various human cancer cell lines. This indicates the potential therapeutic applications of such compounds in oncology (Kleczewska et al., 2019).

Neurokinin-1 Receptor Antagonism

A specific compound, 1-(5-[[(2R,3S)-2-([(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethyl]oxy)-3-(4-fluorophenyl)morpholin-4-yl]methyl]-2H-1,2,3-triazol-4-yl)-N,N-dimethylmethanamine, demonstrates high affinity and oral activity as a h-NK(1) receptor antagonist. Its effectiveness in pre-clinical tests related to emesis and depression showcases the potential of such compounds in treating neurological disorders (Harrison et al., 2001).

Nonlinear Optical Behavior

Compounds with structural similarities to the one , particularly those incorporating 4-chlorophenyl and triazole units, have been evaluated for their nonlinear optical properties. These studies reveal their potential in applications requiring optical limiting, such as in the development of protective eyewear and optical switches (Murthy et al., 2013).

Lipase and α-Glucosidase Inhibition

Derivatives of 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide have shown notable activity in inhibiting lipase and α-glucosidase, indicating their potential use in treating conditions like obesity and diabetes (Bekircan et al., 2015).

Properties

IUPAC Name

N'-[3-(4-chlorophenyl)-5-cyanotriazol-4-yl]-N,N-dimethylmethanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN6/c1-18(2)8-15-12-11(7-14)16-17-19(12)10-5-3-9(13)4-6-10/h3-6,8H,1-2H3/b15-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOAYTJVCKHUSNV-OVCLIPMQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=NC1=C(N=NN1C2=CC=C(C=C2)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=N/C1=C(N=NN1C2=CC=C(C=C2)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N'-[3-(4-chlorophenyl)-5-cyanotriazol-4-yl]-N,N-dimethylmethanimidamide
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N'-[3-(4-chlorophenyl)-5-cyanotriazol-4-yl]-N,N-dimethylmethanimidamide
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N'-[3-(4-chlorophenyl)-5-cyanotriazol-4-yl]-N,N-dimethylmethanimidamide
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N'-[3-(4-chlorophenyl)-5-cyanotriazol-4-yl]-N,N-dimethylmethanimidamide

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